REACTION_CXSMILES
|
C=C.[C:3]1(=[O:9])[O:8][C:6](=[O:7])[CH:5]=[CH:4]1>>[CH2:3]=[CH2:4].[C:6]1(=[O:7])[O:8][C:3](=[O:9])[CH:4]=[CH:5]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
500 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The copolymer was pumped by an extruder through a tube
|
Type
|
CUSTOM
|
Details
|
at 140° C
|
Name
|
|
Type
|
product
|
Smiles
|
C=C.C1(\C=C/C(=O)O1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |